molecular formula C6H5BrN2O B8027961 2-Hydroxy-nicotinonitrile hydrobromide

2-Hydroxy-nicotinonitrile hydrobromide

Cat. No.: B8027961
M. Wt: 201.02 g/mol
InChI Key: MDSVUBUAJQPWFR-UHFFFAOYSA-N
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Description

2-Hydroxy-nicotinonitrile hydrobromide is a chemical compound with the molecular formula C6H5BrN2O. It is a derivative of nicotinonitrile, featuring a hydroxyl group (-OH) and a bromide ion (Br^-) attached to the molecular structure. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-nicotinonitrile hydrobromide can be synthesized through several methods, including the reaction of nicotinonitrile with hydrobromic acid (HBr) under controlled conditions. The reaction typically involves heating the mixture to a specific temperature to facilitate the substitution of a hydrogen atom with a bromide ion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may include purification steps to remove impurities and ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-nicotinonitrile hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield nicotinic acid derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of different halogenated derivatives.

Scientific Research Applications

2-Hydroxy-nicotinonitrile hydrobromide is widely used in scientific research due to its versatile chemical properties. It finds applications in:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: Investigated for potential therapeutic uses, including its role in drug development and as a precursor for pharmaceuticals.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

2-Hydroxy-nicotinonitrile hydrobromide is similar to other nicotinonitrile derivatives, such as 3-Hydroxy-nicotinonitrile hydrobromide and 4-Hydroxy-nicotinonitrile hydrobromide. its unique structural features, such as the position of the hydroxyl group and the presence of the bromide ion, distinguish it from these compounds. These differences can lead to variations in reactivity and applications.

Comparison with Similar Compounds

  • 3-Hydroxy-nicotinonitrile hydrobromide

  • 4-Hydroxy-nicotinonitrile hydrobromide

  • Nicotinonitrile

  • Nicotinic acid

Properties

IUPAC Name

2-oxo-1H-pyridine-3-carbonitrile;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O.BrH/c7-4-5-2-1-3-8-6(5)9;/h1-3H,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSVUBUAJQPWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C#N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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